3-Fluoro-2-iodo-4-methylpyridine
Overview
Description
3-Fluoro-2-iodo-4-methylpyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Synthesis Analysis
The synthesis of this compound involves complex reactions. The trifluoromethylpyridines (TFMP) derivatives are synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of fluorinated pyridines involves methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular formula of this compound is C6H5FIN .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The synthesis of fluoropyridines involves various reactions including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.01, a boiling point of 255.2±35.0 °C (Predicted), a density of 1.892±0.06 g/cm3 (Predicted), and a pKa of -1.80±0.18 (Predicted) .Scientific Research Applications
Synthesis and Drug Development
3-Fluoro-2-iodo-4-methylpyridine has been employed in various synthetic processes. For instance, it has been used in the functionalization of pyridinylmethyl, leading to the synthesis of cognition enhancers like 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543) (Pesti et al., 2000). Another application is in the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, a process involving oxidation, nitration, and reduction (Shi Qunfeng et al., 2012).
Chemical Reactions and Mechanisms
This compound has been studied in various chemical reactions, such as the silyl-mediated halogen/halogen displacement in pyridines, where halogen displacement occurs exclusively at specific positions in the pyridine ring (Schlosser & Cottet, 2002). Additionally, vibrational spectroscopic studies and molecular docking studies have been conducted to understand its electronic influences and reactivity analysis (Selvakumari et al., 2022).
Advanced Material Synthesis
The compound also plays a role in the development of advanced materials. For instance, it has been used in the metalation of aryl iodides, leading to the synthesis of polysubstituted pyridines used in fused polyaromatic alkaloids (Rocca et al., 1993). Additionally, it has contributed to the synthesis of pyridines substituted with different elements, providing valuable insights into the regioselective installation of functional groups (Kieseritzky & Lindström, 2010).
Pharmaceutical Research
In the pharmaceutical field, this compound derivatives have been synthesized and tested for their affinity at adenosine receptors, playing a significant role in receptor docking studies (Li et al., 1999). Furthermore, its derivatives have been utilized in the development of novel PET tracers, such as [18F]3F4AP, for imaging demyelinating diseases (Brugarolas et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-fluoro-2-iodo-4-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Result of Action
Given the use of fluoropyridines in the synthesis of biologically active compounds , it can be inferred that they may have significant molecular and cellular effects.
Properties
IUPAC Name |
3-fluoro-2-iodo-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFHZEAEWJKQJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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